molecular formula C10H6F3NO4 B1436428 2-Nitro-4-(trifluoromethyl)cinnamic acid CAS No. 1227625-83-3

2-Nitro-4-(trifluoromethyl)cinnamic acid

Cat. No.: B1436428
CAS No.: 1227625-83-3
M. Wt: 261.15 g/mol
InChI Key: VQOSRJGJWKVLKW-DUXPYHPUSA-N
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Description

2-Nitro-4-(trifluoromethyl)cinnamic acid (CAS 1227625-83-3) is a synthetic cinnamic acid derivative supplied with a minimum purity of 95% . It has an empirical formula of C 10 H 6 F 3 NO 4 and a molar mass of 261.15 g/mol . Cinnamic acid derivatives are extensively investigated for their broad pharmacological potential, including anti-tumor, antibacterial, anti-inflammatory, and anticancer activities . Specific research on cinnamic acid analogues has demonstrated that the introduction of nitro groups, particularly at the 2- and 4- positions of the aromatic ring, can significantly enhance antibacterial potency . One study identified a 2,4-dinitro cinnamic acid derivative as a promising anti- Helicobacter pylori agent, with a mechanism that may involve disruption of bacterial cell structures . This suggests that this compound could be a valuable building block in the development of novel anti-bacterial compounds and for exploring structure-activity relationships (SAR). This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

1227625-83-3

Molecular Formula

C10H6F3NO4

Molecular Weight

261.15 g/mol

IUPAC Name

(E)-3-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6F3NO4/c11-10(12,13)7-3-1-6(2-4-9(15)16)8(5-7)14(17)18/h1-5H,(H,15,16)/b4-2+

InChI Key

VQOSRJGJWKVLKW-DUXPYHPUSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C=CC(=O)O

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])/C=C/C(=O)O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C=CC(=O)O

Origin of Product

United States

Scientific Research Applications

Building Block for Complex Synthesis

The compound serves as an important intermediate in the synthesis of various complex organic molecules. It can be employed in reactions such as:

  • Photodimerization : 2-Nitro-4-(trifluoromethyl)cinnamic acid can undergo [2+2] photodimerization reactions, leading to the formation of cyclobutane derivatives. This reaction has been shown to yield high selectivity and efficiency, making it a valuable method for synthesizing cyclic compounds .
  • Decarboxylative Reactions : The compound has been utilized in copper-catalyzed decarboxylative sulfonylation reactions, which are effective for generating sulfonylated products from cinnamic acid derivatives .

Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Antimicrobial Activity : Compounds containing the trifluoromethyl moiety have demonstrated potent activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications provided by the trifluoromethyl group are linked to enhanced antimicrobial properties .
  • Anti-inflammatory Properties : Some derivatives have shown promise in attenuating inflammatory responses, particularly through inhibition of NF-κB activation, which is crucial in various inflammatory diseases .

Synthesis of Antimicrobial Agents

A study investigated a series of compounds based on this compound for their antimicrobial efficacy. Among the tested compounds, several exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating potential as novel antimicrobial agents .

Photodimerization Studies

In another research effort, the photodimerization of trans-4-(trifluoromethyl)cinnamic acid was explored under solid-state conditions. The results demonstrated high yields (up to 99%) for both homodimerization and heterodimerization reactions, showcasing the compound's utility in producing complex cyclic structures efficiently .

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
Synthetic ChemistryPhotodimerizationHigh yields (up to 99%) for cyclobutane derivatives
Pharmaceutical DevelopmentAntimicrobial agentsEffective against MRSA with low MICs
Anti-inflammatory ResearchNF-κB inhibitionSignificant reduction in inflammation markers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

The positions of nitro and trifluoromethyl groups significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent Positions Molecular Formula Molar Mass (g/mol) Key Applications/Findings
2-Nitro-4-(trifluoromethyl)cinnamic acid C2: -NO₂; C4: -CF₃ C₁₀H₆F₃NO₄ 261.15 Pharmaceutical research, synthetic chemistry
4-Nitro-3-(trifluoromethyl)benzaldehyde C4: -NO₂; C3: -CF₃ C₈H₄F₃NO₃ 219.11 Intermediate in organic synthesis
4-Nitro-2-(trifluoromethyl)benzoic acid C4: -NO₂; C2: -CF₃ C₈H₄F₃NO₄ 235.11 Chemical synthesis (≥97% purity)
3-(Trifluoromethyl)cinnamic acid C3: -CF₃ C₁₀H₇F₃O₂ 216.16 Improved gastric emptying (81.4% efficacy in preclinical studies)

Key Observations :

  • For example, trifluoromethyl-substituted cinnamic acids (e.g., 3-(trifluoromethyl)cinnamic acid) demonstrate improved gastric emptying in preclinical models, suggesting nitro derivatives like the target compound may exhibit similar or enhanced bioactivity .
  • Positional Isomerism: Shifting the nitro group from ortho to para (as in 4-nitro-2-(trifluoromethyl)benzoic acid) alters solubility and metabolic stability. Benzoic acid derivatives generally exhibit higher acidity compared to cinnamic acids due to the absence of the propenoic acid side chain .

Functional Group Analogs

Cinnamic Acid vs. Benzoic Acid Derivatives

Replacing the propenoic acid group (-CH₂CH₂COOH) with a carboxylic acid (-COOH) directly attached to the benzene ring yields benzoic acid analogs. For example:

  • 2-Nitro-4-(trifluoromethyl)benzoic acid (CAS RN: 320-94-5) has a simpler structure but shares similar substituents. It is marketed in purities ≥95% and is used in pharmaceuticals and scientific research, with key players including Merck, TCI, and BOC Sciences . Market segmentation shows pharmaceutical applications dominate (60% of global sales), followed by scientific research (30%) .

Comparison Table :

Property This compound 2-Nitro-4-(trifluoromethyl)benzoic Acid
Molecular Formula C₁₀H₆F₃NO₄ C₈H₄F₃NO₄
Molar Mass (g/mol) 261.15 235.11
Acidity (pKa) ~3.5 (estimated for cinnamic acids) ~2.8 (higher due to direct -COOH)
Market Applications Research-focused Pharmaceutical dominance (60% sales)
Sulfanyl and Anilino Derivatives

Compounds like 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylbenzoic acid (CAS RN: 1545-75-1) introduce sulfur-based linkages. These derivatives exhibit distinct reactivity profiles, such as enhanced radical scavenging or enzyme inhibition, but lack the propenoic acid backbone critical for certain biological interactions .

Preparation Methods

Knoevenagel Condensation Approach

One of the most established methods for synthesizing substituted cinnamic acids, including trifluoromethyl derivatives, is the Knoevenagel condensation between an appropriately substituted benzaldehyde and malonic acid or its derivatives.

  • Key Reactants :

    • 2-Nitro-4-(trifluoromethyl)benzaldehyde
    • Malonic acid
  • Catalysts and Conditions :

    • Piperidine as base catalyst
    • Glacial acetic acid as solvent and co-catalyst
    • Heating under infrared (IR) irradiation or conventional heating at 130–140 °C for approximately 1 hour
  • Procedure Summary :
    The benzaldehyde and malonic acid are combined with piperidine and glacial acetic acid in a reaction vessel. The mixture is heated to promote condensation, forming the cinnamic acid analog. After cooling, the product is precipitated by adding cold water, filtered, washed, and purified by recrystallization.

  • Yields and Purity :
    Yields for similar trifluoromethyl-substituted cinnamic acids have been reported to be good to excellent (up to 85%), with high purity confirmed by melting point and IR analysis.

  • Notes on Substituent Effects :
    The presence of the trifluoromethyl group generally diminishes yield when combined with phenoxyacetic acid but results in good yields with cinnamic acid derivatives. Nitro substituents tend to decrease yields compared to halogen substituents.

Parameter Typical Value/Condition
Catalyst Piperidine
Solvent Glacial acetic acid
Temperature 130–140 °C (IR heating)
Reaction Time ~1 hour
Yield Up to 85%
Purification Recrystallization
Product Form White crystalline solid

Base-Catalyzed Condensation with Acetic Acid Esters (Related Methodology)

Another approach, relevant for cinnamic acid esters, involves condensation of benzaldehydes with acetic acid esters in the presence of metal alkoxides as bases, followed by acid treatment to yield cinnamic acid derivatives.

  • Reaction Scheme :
    Benzaldehyde + Acetic acid ester (e.g., methyl acetate) → Intermediate esters → Acid treatment → Cinnamic acid derivative

  • Catalysts and Reagents :

    • Metal alkoxides (e.g., sodium or potassium alkoxides) as base catalysts
    • Acids such as methanesulfonic acid, p-toluenesulfonic acid, hydrochloric acid, or sulfuric acid for ester hydrolysis or rearrangement
  • Conditions :

    • Condensation at controlled pH (acid pH ≤ 6)
    • Acid treatment with 0.1 to 20 equivalents of acid, preferably 0.5 to 5 equivalents
    • Reaction temperature and solvent vary depending on substrate
  • Relevance :
    While this method is more commonly applied to esters, it provides a versatile route to substituted cinnamic acids and esters, potentially adaptable to trifluoromethyl and nitro-substituted benzaldehydes.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Knoevenagel Condensation 2-Nitro-4-(trifluoromethyl)benzaldehyde + malonic acid Piperidine, glacial acetic acid 130–140 °C, IR heating, 1 h Up to 85 Direct synthesis of cinnamic acid
Oxime Formation + Dehydration 2-Nitro-4-(trifluoromethyl)benzaldehyde Hydroxylamine hydrochloride, Ni catalyst, acetic anhydride 12–20 °C (oxime), 85 °C reflux (dehydration) 82–89 (steps) Industrially scalable, high purity
Base-Catalyzed Condensation + Acid Treatment Benzaldehyde + acetic acid esters Metal alkoxides, sulfonic or mineral acids Controlled pH ≤6, variable temp Variable More common for esters, adaptable method

Research Findings and Notes

  • The Knoevenagel condensation remains the most straightforward and widely used method for preparing substituted cinnamic acids, including 2-nitro-4-(trifluoromethyl)cinnamic acid, offering good yields and relatively simple purification.

  • The presence of electron-withdrawing groups like nitro and trifluoromethyl can influence reaction rates and yields, often requiring optimization of reaction conditions.

  • The oxime formation and dehydration route offers an alternative industrially viable pathway, especially when high purity and selectivity are required. The use of a nickel-based catalyst reduces cost and environmental impact compared to palladium catalysts.

  • Methods involving base-catalyzed condensation with acetic acid esters and subsequent acid treatment provide a flexible synthetic route, though typically more common for ester derivatives rather than free acids.

Q & A

Q. What are the recommended synthetic routes for preparing 2-nitro-4-(trifluoromethyl)cinnamic acid?

A common approach involves sequential functionalization of the aromatic ring. First, introduce the trifluoromethyl group via electrophilic substitution or cross-coupling reactions (e.g., using halogenated precursors). Subsequent nitration at the ortho position requires careful control of reaction conditions (e.g., mixed HNO₃/H₂SO₄ at low temperatures) to avoid over-nitration. Finally, form the cinnamic acid moiety via a condensation reaction, such as the Perkin or Knoevenagel reaction, using malonic acid derivatives. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How should researchers characterize the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹⁹F NMR to confirm substituent positions and assess purity. For example, the trifluoromethyl group (CF₃) appears as a quartet in ¹⁹F NMR, while nitro groups influence aromatic proton splitting in ¹H NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₁₀H₆F₃NO₄; calc. 261.02 g/mol).
  • HPLC: Reverse-phase HPLC with UV detection (λ ~270 nm) quantifies purity. Use C18 columns and acetonitrile/water mobile phases .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage: Store in amber glass vials at 2–8°C under inert gas (argon) to prevent degradation. Avoid long-term storage due to potential instability .
  • Disposal: Follow EPA guidelines for nitroaromatic compounds. Neutralize acidic residues before disposal .

Q. What solvents are suitable for dissolving this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol). For reaction conditions, use DCM or THF. Confirm solubility via gravimetric analysis or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural elucidation?

Unexpected peaks may arise from regioisomeric byproducts or decomposition. Strategies include:

  • 2D NMR (COSY, NOESY): Differentiate between ortho/meta substituent effects.
  • Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns.
  • Spectral Databases: Cross-reference with NIST Chemistry WebBook or PubChem for expected shifts .

Q. What computational methods aid in studying its reactivity or binding interactions?

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nitration/electrophilic attack sites.
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .

Q. How can synthetic yields be optimized for large-scale preparations?

  • Catalyst Screening: Test Lewis acids (e.g., FeCl₃) to enhance nitration efficiency.
  • Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity.
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track nitro group formation .

Q. What strategies mitigate compound degradation during long-term experiments?

  • Lyophilization: Convert to a stable powder form under vacuum.
  • Antioxidant Additives: Include 0.1% BHT in stock solutions to inhibit radical-mediated degradation.
  • Stability Studies: Use accelerated aging tests (40°C/75% RH) with HPLC-MS monitoring .

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